molecular formula C16H10N4O5S B11565054 3,5-dinitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

3,5-dinitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11565054
M. Wt: 370.3 g/mol
InChI Key: MVDHASRKGCZRQM-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with nitro groups at the 3 and 5 positions, and a phenyl-thiazole moiety at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the thiazole ring through a cyclization reaction involving a phenyl-substituted thioamide and a halogenated benzamide derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dinitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can affect pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of nitro groups and a thiazole ring, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H10N4O5S

Molecular Weight

370.3 g/mol

IUPAC Name

3,5-dinitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H10N4O5S/c21-15(11-6-12(19(22)23)8-13(7-11)20(24)25)18-16-17-14(9-26-16)10-4-2-1-3-5-10/h1-9H,(H,17,18,21)

InChI Key

MVDHASRKGCZRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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